![molecular formula C23H27NO4 B14286810 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid CAS No. 141642-17-3](/img/structure/B14286810.png)
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclohexylmethylamino group and an ethoxybenzoyl group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 2-ethoxybenzoic acid with appropriate reagents such as ethyl chloroformate.
Introduction of the Cyclohexylmethylamino Group: The cyclohexylmethylamino group can be introduced through a nucleophilic substitution reaction involving cyclohexylmethylamine and the ethoxybenzoyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(Cyclohexylmethyl)amino]-2-methoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-propoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-butoxybenzoyl}benzoic acid
Uniqueness
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclohexylmethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
141642-17-3 |
|---|---|
Molekularformel |
C23H27NO4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[4-(cyclohexylmethylamino)-2-ethoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-2-28-21-14-17(24-15-16-8-4-3-5-9-16)12-13-20(21)22(25)18-10-6-7-11-19(18)23(26)27/h6-7,10-14,16,24H,2-5,8-9,15H2,1H3,(H,26,27) |
InChI-Schlüssel |
KKHCIITULJKTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)NCC2CCCCC2)C(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



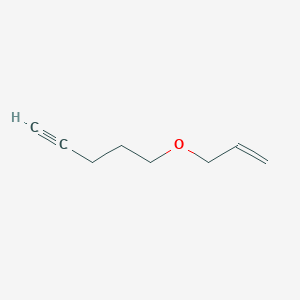


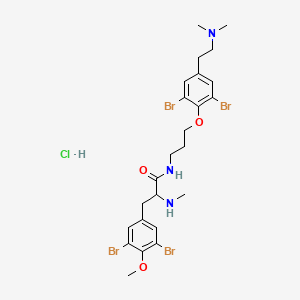

![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
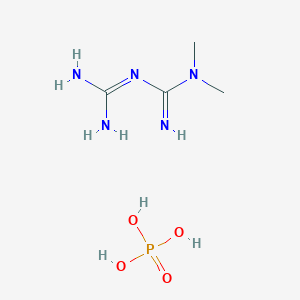
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
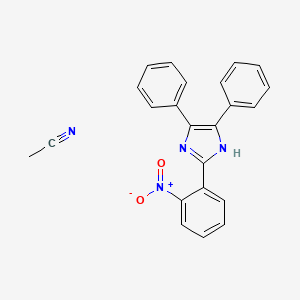
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
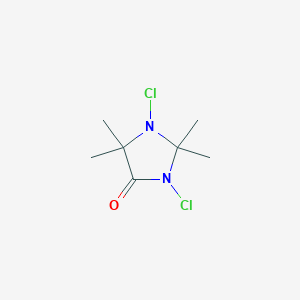
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)

